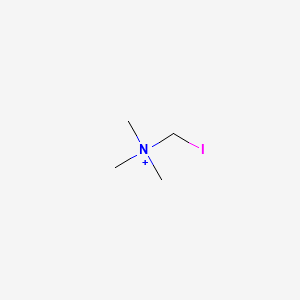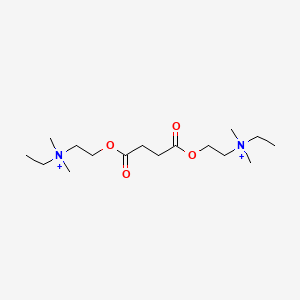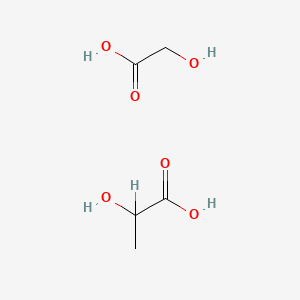
二苯基二碲化物
描述
Diphenyl ditelluride (DPT) is a compound composed of two phenyl groups and two telluride atoms. It is an organotellurium compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. This compound has been the subject of numerous studies, due to its versatile properties and potential applications.
科学研究应用
催化与绿色化学
二苯基二碲化物: (Ph2Te2) 因其还原有机过氧化物的能力而得到认可,这在催化与绿色化学中得到了广泛的应用 {svg_1}。它与二苯基二硒化物 (Ph2Se2) 具有严格的类比关系,二苯基二硒化物是一种已知的抗氧化药物,也是谷胱甘肽过氧化物酶 (GPx) 的模拟物。 尽管碲有毒且在生物学中没有公认的作用,但由于这些性质,有机碲化物的使用,包括 Ph2Te2,在药物化学中越来越重要 {svg_2}.
抗氧化和抗增殖特性
Ph2Te2 已显示出有希望的抗氧化、抗基因毒性、抗突变和抗癌特性。它作为抗氧化剂和促氧化剂的双重作用很复杂,并且取决于实验条件,这可以解释这些特性的矛盾报道。 它可能通过多种途径发挥作用,包括转录因子、膜受体、粘附分子、细胞周期调节成分和凋亡途径 {svg_3}.
有机合成
在有机合成中,Ph2Te2 是一种用途广泛的试剂。它用作 PhTe 单元的来源,以及氧化还原反应的催化剂。 该化合物是通过氧化碲酚盐制备的,碲酚盐是通过格氏试剂生成的 {svg_4}.
药物化学
Ph2Te2 与 Ph2Se2 的类比,Ph2Se2 因其抗氧化特性和作为 GPx 模拟物而受到关注,这导致了对 Ph2Te2 在药物化学中的探索。 它作为抗氧化药物的潜力正在研究中,尽管必须仔细考虑其毒性 {svg_5}.
细胞毒性效应
对 Ph2Te2 细胞毒性效应的研究表明,它可以诱导对某些细胞类型(如血管内皮细胞和成纤维细胞)的强细胞毒性,并具有高细胞内积累。 细胞毒性受碲原子电子态的影响,并受分子取代的影响 {svg_6}.
纳米技术
Ph2Te2 辅助合成已被探索用于创建基于贵金属的银碲化物 2D 有机金属纳米纤维,具有增强的聚集诱导发射 (AIE),这为开发在纳米技术中具有潜在应用的新型荧光材料提供了宝贵的见解 {svg_7}.
神经毒性研究
Ph2Te2 已被用于研究以了解其神经毒性。 它调节在质膜处启动的信号通路,其毒理学作用已在各种模型中报道,包括体内给药后的小鼠 {svg_8}.
环境化学
Ph2Te2 在环境化学中的作用也值得注意。 它用于有机锂和格氏试剂的测定,表明它在了解和发展对环境分析和修复具有重要意义的反应方面的实用性 {svg_9}.
作用机制
Target of Action
Diphenyl ditelluride (PhTe)2 is known to target several key proteins and enzymes in the body. One of its primary targets is the enzyme glutathione peroxidase (GPx) . GPx plays a crucial role in protecting the organism from oxidative damage. Another significant target of Diphenyl ditelluride is thioredoxin reductase (TrxR) , a redox-active protein that plays a vital role in maintaining the redox balance within cells .
Mode of Action
Diphenyl ditelluride interacts with its targets primarily through redox modulation . It interferes with the activity of redox-active proteins like TrxR, leading to a redox imbalance and increasing their vulnerability to additional reactive oxygen species (ROS)-induced DNA damage and cell death . The compound also induces changes in intracellular calcium levels, which are correlated with an increase in Erk1/2 and p38MAPK phosphorylation . This interaction results in cellular redox imbalance and cell death .
Biochemical Pathways
Diphenyl ditelluride affects several biochemical pathways. It modulates signaling pathways initiated at the plasma membrane . The compound’s action is transduced downstream of voltage-dependent calcium channels (VDCC), N-methyl-D-aspartate receptors (NMDA), or metabotropic glutamate receptors activation via different kinase pathways . The compound also disrupts the cytoskeleton of neural cells, a crucial marker of neurodegeneration .
Pharmacokinetics
It’s known that the compound exhibits significant conformational freedom due to the softness of the inter-chalcogen and carbon-chalcogen bonds . This prevents the existence of a unique structure in solution, which could potentially impact its bioavailability .
Result of Action
The action of Diphenyl ditelluride results in several molecular and cellular effects. It induces cellular redox imbalance, leading to cell death . The compound also disrupts the cytoskeleton of neural cells, leading to neurodegeneration . Furthermore, it has antiproliferative action in cancer and noncancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diphenyl ditelluride. For instance, the compound is known to be stable to air and light . It’s also known to be toxic and must be handled with caution . In the environment, Diphenyl ditelluride may persist due to its low water solubility .
安全和危害
未来方向
The interest in diphenyl ditelluride is related to its strict analogy to diphenyl diselenide, whose capacity to reduce organic peroxides is largely exploited in catalysis and green chemistry . Since the latter is also a promising candidate as an antioxidant drug and mimic of the ubiquitous enzyme glutathione peroxidase (GPx), the use of organotellurides in medicinal chemistry is gaining importance .
生化分析
Biochemical Properties
Diphenyl ditelluride plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various biomolecules, including enzymes and proteins. For instance, diphenyl ditelluride has been shown to inhibit Fe(II)-induced lipid peroxidation in brain homogenates and catalytically decompose hydrogen peroxide . It also oxidizes thiols such as dithiothreitol, cysteine, and thiophenol . These interactions suggest that diphenyl ditelluride can modulate oxidative stress and protect cells from oxidative damage.
Cellular Effects
Diphenyl ditelluride exhibits cytotoxic effects on various cell types. It has been shown to induce oxidative stress, leading to DNA damage and cell death in mammalian cells . In vascular endothelial cells and fibroblasts, diphenyl ditelluride causes high intracellular accumulation and strong cytotoxicity . It shows less accumulation and cytotoxicity in vascular smooth muscle cells and renal epithelial cells . Additionally, diphenyl ditelluride influences cell signaling pathways, including the activation of protein kinase A, phospholipase C/protein kinase C, and mitogen-activated protein kinases .
Molecular Mechanism
At the molecular level, diphenyl ditelluride exerts its effects through various mechanisms. It acts as a strong nucleophile, displacing halides and trapping radicals . Diphenyl ditelluride also inhibits DNA topoisomerase I, leading to DNA strand breaks and cell cycle arrest . This inhibition is associated with the induction of apoptosis and necrosis in cells . Furthermore, diphenyl ditelluride modulates oxidative stress by interacting with thiols and decomposing hydrogen peroxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenyl ditelluride can change over time. The compound exhibits significant conformational freedom due to the softness of the inter-chalcogen and carbon-chalcogen bonds . This flexibility affects its stability and degradation. Studies have shown that diphenyl ditelluride can induce DNA strand breaks and apoptosis in cells over time . Additionally, its cytotoxic effects are influenced by the duration of exposure and concentration .
Dosage Effects in Animal Models
The effects of diphenyl ditelluride vary with different dosages in animal models. In Drosophila melanogaster, a 50% lethal concentration (LC50) of 41.74 µM was observed following a 48-hour exposure period . Higher concentrations of diphenyl ditelluride can cause motor and neurological deficits in flies . In mammalian models, diphenyl ditelluride has shown cytotoxicity and genotoxicity at higher doses, leading to DNA damage and cell death .
Metabolic Pathways
Diphenyl ditelluride is involved in various metabolic pathways. It interacts with enzymes such as thioredoxin reductase, forming selenol/selenolate intermediates that contribute to its antioxidant properties . The compound also modulates oxidative stress by reacting with endogenous thiols and decomposing hydrogen peroxide . These interactions suggest that diphenyl ditelluride can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, diphenyl ditelluride is transported and distributed through various mechanisms. It exhibits high intracellular accumulation in vascular endothelial cells and fibroblasts . The compound’s transport and distribution are influenced by its electronic state and the presence of tellurium atoms . Additionally, diphenyl ditelluride’s localization and accumulation are affected by its interactions with transporters and binding proteins.
Subcellular Localization
Diphenyl ditelluride’s subcellular localization plays a crucial role in its activity and function. The compound shows higher accumulation rates in mitochondria, which is associated with its cytotoxic effects . The electronic state of tellurium atoms in diphenyl ditelluride influences its subcellular distribution and accumulation . These factors contribute to the compound’s ability to induce oxidative stress and DNA damage in cells.
属性
IUPAC Name |
(phenylditellanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Te2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLFOXMNTSYGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Te][Te]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Te2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043916 | |
| Record name | Diphenylditellane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32294-60-3 | |
| Record name | Diphenyl ditelluride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32294-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylditelluride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032294603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl ditelluride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylditellane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does diphenyl ditelluride interact with biological systems?
A1: Diphenyl ditelluride exerts its effects through a complex interplay of mechanisms, primarily attributed to its ability to modulate cellular redox status. [] This involves interactions with critical thiol groups in proteins, influencing their activity and downstream signaling pathways. [] Notably, DPDT has been shown to inhibit enzymes like δ-aminolevulinate dehydratase (δ-ALA-D) [, ], thioredoxin reductase, and glutathione peroxidase, potentially by oxidizing essential thiol groups within these enzymes. []
Q2: What are the downstream effects of diphenyl ditelluride on cellular processes?
A2: DPDT can induce a range of cellular responses, including oxidative stress, DNA damage, cell cycle arrest, and apoptosis. [, ] These effects are concentration-dependent, with lower concentrations exhibiting antioxidant and protective effects, while higher concentrations tend to be pro-oxidant and cytotoxic. [, ]
Q3: How does diphenyl ditelluride affect the nervous system?
A3: DPDT exhibits neurotoxic effects, potentially by interfering with the glutamatergic system and disrupting calcium homeostasis. [, ] Studies have shown that it can inhibit glutamate binding and modulate calcium influx in synaptosomes. [] Additionally, DPDT has been linked to cytoskeletal disruption in neural cells, particularly hyperphosphorylation of intermediate filament proteins like GFAP and neurofilaments. []
Q4: What is the molecular formula, weight, and spectroscopic data of diphenyl ditelluride?
A4:
- Spectroscopic Data:
Q5: What are the applications of diphenyl ditelluride in material science?
A6: Diphenyl ditelluride has emerged as a precursor for synthesizing nanomaterials, particularly telluride-based nanocrystals. [, ] Its ability to undergo controlled decomposition under specific conditions makes it suitable for preparing nanomaterials with desired properties.
Q6: Does diphenyl ditelluride exhibit catalytic activity?
A7: Yes, diphenyl ditelluride can act as a catalyst or mediator in various organic reactions. [] It can facilitate reactions such as the electroreductive ring-opening of epoxides, [] addition to acetylenes, [] and sulfonylative cascade reactions. []
Q7: What is the role of diphenyl ditelluride in radical reactions?
A8: Diphenyl ditelluride can participate in radical reactions. [] Upon irradiation with visible light, it can add to acetylenes, leading to the formation of bis(phenyltelluro)alkenes. [] This property highlights its potential as a photoinitiator for radical polymerization reactions.
Q8: Have computational methods been employed to study diphenyl ditelluride?
A9: Yes, computational chemistry has been used to understand the structural features and electronic properties of diphenyl ditelluride. For example, density functional theory (DFT) calculations have been performed to investigate the relationship between its conformation and 125Te NMR chemical shifts. []
Q9: How do structural modifications of diphenyl ditelluride affect its biological activity?
A10: Substitutions on the phenyl rings of diphenyl ditelluride significantly influence its cytotoxicity. [] For instance, replacing tellurium with selenium or sulfur reduces cytotoxicity. [] Additionally, the position of substituents on the phenyl rings (ortho, meta, para) also influences its activity and potency. [, ]
Q10: What are the known toxic effects of diphenyl ditelluride?
A11: Diphenyl ditelluride exhibits toxicity towards various biological systems. [] It has been shown to induce DNA damage, [] affect embryo development in chicken models, [] and cause histological changes in the liver, kidney, and lungs of mice. [] These toxic effects are often attributed to its ability to induce oxidative stress and disrupt cellular redox balance. [, ]
Q11: Is diphenyl ditelluride mutagenic?
A13: Yes, diphenyl ditelluride has demonstrated mutagenic properties. [] It can induce frameshift mutations in bacteria (Salmonella typhimurium) and yeast (Saccharomyces cerevisiae). []
Q12: How is diphenyl ditelluride quantified?
A12: Various analytical techniques are employed to quantify and characterize diphenyl ditelluride. Common methods include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




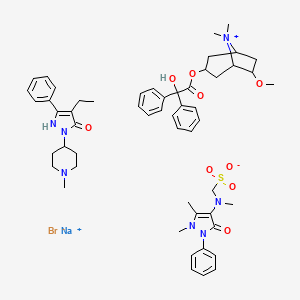
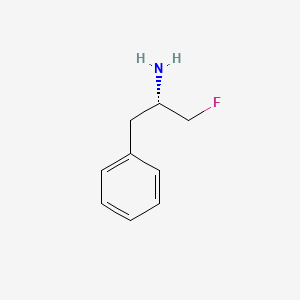
![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)

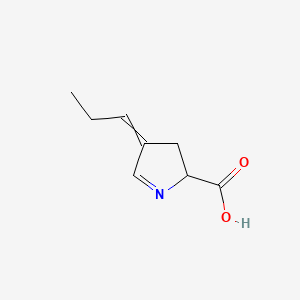


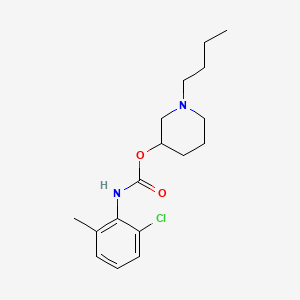
![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)
